molecular formula C14H22N2O B13781689 Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- CAS No. 91793-40-7

Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)-

Cat. No.: B13781689
CAS No.: 91793-40-7
M. Wt: 234.34 g/mol
InChI Key: VFFIBFFLDDIALY-UHFFFAOYSA-N
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Description

Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- is a complex organic compound with a unique structure that includes an acetamide group, a dimethylbenzyl group, and a propylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- typically involves a multi-step process The initial step often includes the formation of the acetamide group through the reaction of acetic anhydride with an amine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(alpha,alpha-dimethylbenzyl)-: This compound lacks the propylamino group, which may result in different chemical properties and applications.

    Benzamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)-: This compound has a benzamide group instead of an acetamide group, leading to variations in reactivity and biological activity.

Uniqueness

Acetamide, N-(alpha,alpha-dimethylbenzyl)-2-(propylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

91793-40-7

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-(2-phenylpropan-2-yl)-2-(propylamino)acetamide

InChI

InChI=1S/C14H22N2O/c1-4-10-15-11-13(17)16-14(2,3)12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3,(H,16,17)

InChI Key

VFFIBFFLDDIALY-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)NC(C)(C)C1=CC=CC=C1

Origin of Product

United States

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